2,6-Dibromo-4-(trifluoromethyl)quinoline

Description

Molecular Architecture and Stereochemical Features

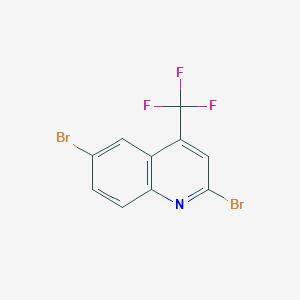

The molecular structure of 2,6-dibromo-4-(trifluoromethyl)quinoline exhibits a distinctive arrangement of substituents around the quinoline core system. The compound possesses the molecular formula C₁₀H₄Br₂F₃N with a molecular weight of 354.95 grams per mole, as confirmed by computational analysis and mass spectrometric data. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,6-dibromo-4-(trifluoromethyl)quinoline, reflecting the specific positioning of the bromine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position of the quinoline ring system.

The structural identity is definitively established through multiple molecular descriptors including the International Chemical Identifier string InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H and the corresponding International Chemical Identifier Key BWQMAKKTADADBN-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1=CC2=C(C=C1Br)C(=CC(=N2)Br)C(F)(F)F provides a clear indication of the connectivity pattern within the molecule.

The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The bromine substituents at positions 2 and 6 introduce significant steric and electronic effects, while the trifluoromethyl group at position 4 contributes additional electronic density withdrawal and lipophilic character. Computational analysis reveals that the molecule contains one hydrogen bond acceptor site, zero hydrogen bond donors, and zero rotatable bonds, indicating a rigid molecular framework.

The topological polar surface area has been calculated as 12.89 square angstroms, reflecting the relatively low polarity of the compound despite the presence of the nitrogen heteroatom. The logarithm of the partition coefficient between octanol and water (LogP) value of 4.7786 indicates significant lipophilicity, consistent with the presence of both halogen substituents and the trifluoromethyl group.

Physicochemical Properties (Melting Points, Boiling Points, Solubility, and Spectroscopic Data)

The physicochemical properties of 2,6-dibromo-4-(trifluoromethyl)quinoline reflect the combined influences of the quinoline heterocycle, the electron-withdrawing bromine atoms, and the trifluoromethyl substituent. Unfortunately, specific experimental melting point and boiling point data for this exact compound are not extensively reported in the available literature, though related quinoline derivatives typically exhibit melting points in the range of 100-200°C depending on the nature and position of substituents.

The compound demonstrates limited water solubility, as anticipated from its high LogP value of 4.7786. This poor aqueous solubility is characteristic of heavily halogenated aromatic compounds and represents a significant factor in determining appropriate reaction conditions and purification methods. The compound shows enhanced solubility in organic solvents, particularly those of moderate to low polarity, including dichloromethane, chloroform, and various ethers.

Spectroscopic characterization provides detailed insight into the electronic structure and molecular dynamics of 2,6-dibromo-4-(trifluoromethyl)quinoline. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the proposed structure, though specific spectral data for this compound are limited in the available literature. The presence of the electronegative bromine atoms and trifluoromethyl group significantly influences the chemical shifts of nearby protons and carbons, creating distinctive patterns that facilitate structural confirmation.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 354.95, consistent with the calculated molecular weight. The fragmentation pattern typically shows loss of bromine atoms and fluorine-containing fragments, providing additional structural confirmation. Infrared spectroscopy reveals characteristic absorption bands corresponding to aromatic carbon-carbon stretching, carbon-fluorine stretching from the trifluoromethyl group, and carbon-bromine stretching vibrations.

The electronic absorption properties of 2,6-dibromo-4-(trifluoromethyl)quinoline demonstrate interesting photophysical behavior characteristic of substituted quinolines. Related studies on similar multiply-substituted quinolines have shown that strategic placement of electron-withdrawing groups like bromine and trifluoromethyl can significantly influence absorption maxima and fluorescence quantum yields. The extended π-conjugation system of the quinoline core, modified by the substituent pattern, creates opportunities for unique optical properties that may be valuable in materials science applications.

Crystallographic Analysis and X-Ray Diffraction Studies

Crystallographic analysis represents a crucial component in understanding the solid-state structure and intermolecular interactions of 2,6-dibromo-4-(trifluoromethyl)quinoline. X-ray crystallography provides definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and molecular conformations that cannot be obtained through other analytical methods. The technique involves mounting crystals of the compound in an intense X-ray beam and measuring the resulting diffraction patterns to determine the electron density distribution within the crystal lattice.

For halogenated quinoline derivatives like 2,6-dibromo-4-(trifluoromethyl)quinoline, crystallographic studies reveal important information about halogen bonding interactions and π-π stacking arrangements that influence crystal packing. The presence of multiple bromine atoms provides opportunities for halogen bonding with electron-rich sites on neighboring molecules, while the planar quinoline system can engage in π-π stacking interactions that contribute to crystal stability.

X-ray diffraction studies of related brominated quinoline compounds have demonstrated that bromine substituents often participate in short intermolecular contacts that fall within the range of halogen bonding interactions. These interactions typically involve the bromine atoms acting as halogen bond donors to nitrogen atoms or other electron-rich sites on adjacent molecules. The specific geometry and strength of these interactions depend critically on the substitution pattern and the crystal packing environment.

The trifluoromethyl group in 2,6-dibromo-4-(trifluoromethyl)quinoline introduces additional complexity to the crystal packing through its unique steric and electronic properties. Computational studies on similar trifluoromethyl-substituted aromatics suggest that the CF₃ group can participate in weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-π interactions. These weak interactions, while individually modest in strength, can collectively contribute significantly to crystal stability and influence the overall packing arrangement.

The crystallographic data processing typically involves several sophisticated computational steps, beginning with initial data collection and continuing through structure solution and refinement. Modern X-ray crystallography employs advanced detector systems, including charge-coupled device detectors that provide rapid data collection with high sensitivity. For compounds like 2,6-dibromo-4-(trifluoromethyl)quinoline, the presence of heavy atoms (bromine) facilitates structure solution through anomalous scattering effects, though the specific crystallographic parameters for this compound have not been extensively reported in the available literature.

Crystal packing analysis reveals how individual molecules of 2,6-dibromo-4-(trifluoromethyl)quinoline arrange themselves in the solid state to minimize overall lattice energy. The combination of aromatic π-π stacking, halogen bonding involving the bromine substituents, and weak interactions involving the trifluoromethyl group creates a complex network of intermolecular forces that determines the crystal structure. Understanding these packing interactions provides insight into the physical properties of the crystalline material, including mechanical properties, thermal stability, and potential polymorphic behavior.

Properties

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQMAKKTADADBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-Dibromo-4-(trifluoromethyl)quinoline typically involves multi-step reactions starting from simpler quinoline derivatives or aniline precursors. The key steps include:

- Introduction of the trifluoromethyl group at the 4-position of the quinoline ring.

- Selective bromination at the 2 and 6 positions.

- Cyclization and functional group transformations to achieve the quinoline core with desired substituents.

Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are commonly used under controlled conditions to install bromine atoms regioselectively on the quinoline ring.

Synthesis from Quinoline Precursors

One common approach is bromination of 4-(trifluoromethyl)quinoline or related intermediates:

- Starting with 4-(trifluoromethyl)quinoline, bromination is performed using bromine or NBS.

- Reaction conditions are carefully controlled to achieve dibromination at the 2 and 6 positions without affecting the trifluoromethyl group.

- The process may involve solvent choice, temperature control, and reaction time optimization to maximize yield and regioselectivity.

Synthesis via Aniline Derivatives and Cyclization

A more detailed method involves the synthesis of quinoline derivatives via condensation and cyclization of substituted anilines with β-ketoesters or trifluoroacetoacetate derivatives:

- Conrad–Limpach approach : Aniline derivatives are condensed with β-ketoesters to form Schiff bases, which upon thermal cyclization yield hydroxyquinolines. Subsequent functional group modifications introduce the trifluoromethyl and bromine substituents.

- Adaptation for trifluoromethyl quinolines : For example, 2-bromoaniline can be reacted with ethyl trifluoroacetoacetate to form intermediates that, after cyclization and bromination, yield dibromo-trifluoromethyl quinolines.

- Bromination is often performed using phosphoryl bromide or other brominating agents to achieve selective dibromination at desired positions.

Detailed Example of Synthesis (Adapted from Literature)

- Starting from 2-bromoaniline and ethyl trifluoroacetoacetate, cyclization is carried out to form an 8-bromo-2-trifluoromethyl-4-quinolone intermediate.

- Bromination of this intermediate with phosphoryl bromide leads to the dibromo-trifluoromethyl quinoline.

- Similar strategies using different bromoaniline isomers can yield positional isomers such as 2,6-dibromo-4-(trifluoromethyl)quinoline.

Reaction Conditions and Optimization

- Bromination reactions are typically performed under mild to moderate heating.

- Solvents such as dichloromethane, acetonitrile, or chloroform may be used depending on the brominating agent.

- Reaction monitoring by TLC or HPLC is essential to avoid over-bromination or side reactions.

- Purification often involves recrystallization from solvents like ethyl acetate and petroleum ether.

Summary Table of Key Synthetic Parameters

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-bromoaniline | Ethyl trifluoroacetoacetate, heat | 8-bromo-2-trifluoromethyl-4-quinolone | Cyclization step |

| 2 | Intermediate from step 1 | Phosphoryl bromide, controlled heating | 2,6-Dibromo-4-(trifluoromethyl)quinoline | Bromination step |

| 3 | Crude product | Recrystallization (ethyl acetate/petroleum ether) | Pure 2,6-Dibromo-4-(trifluoromethyl)quinoline | Purification |

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions | Trifluoromethyl Position | CAS Number |

|---|---|---|---|---|---|

| 2,6-Dibromo-4-(trifluoromethyl)quinoline | C10H4Br2F3N | 354.95 | 2,6 | 4 | 1538127-91-1 |

| 2,8-Dibromo-4-(trifluoromethyl)quinoline | C10H4Br2F3N | 354.95 | 2,8 | 4 | 663192-94-7 |

| 4,6-Dibromo-2-(trifluoromethyl)quinoline | C10H5Br2F3N | 354.95 | 4,6 | 2 | 1431544-28-3 |

The positional isomers differ in bromination sites and trifluoromethyl substitution, which affects their chemical reactivity and potential applications.

Additional Notes on Preparation

- The synthesis requires careful control of reaction parameters to avoid undesired substitution patterns.

- Multi-step synthesis involving intermediate purification may be necessary for high-purity product.

- The use of diazonium salt intermediates and reduction steps are reported in related pyridine derivatives, which may inspire alternative synthetic routes for quinoline analogues.

Chemical Reactions Analysis

2,6-Dibromo-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common reagents used in these reactions include palladium catalysts for cross-coupling and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated quinoline derivatives.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

Industry: The compound finds applications in the development of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Chloroquine and Hydroxychloroquine

- Structure: Both antimalarial drugs feature a quinoline core substituted at the 4-position with a piperazine (chloroquine) or oxazine (hydroxychloroquine) side chain.

- Key Differences: Unlike 2,6-Dibromo-4-(trifluoromethyl)quinoline, these compounds lack halogenation at the 2- and 6-positions. The piperazine/oxazine side chains facilitate interactions with heme in malaria parasites, whereas the trifluoromethyl group in the target compound prioritizes steric and electronic modulation .

6-Methoxy-4-(trifluoromethyl)quinolin-2-amine Derivatives

- Structure: Features a methoxy (-OCH₃) group at the 6-position and an amino (-NH₂) group at the 2-position, with a trifluoromethyl group at the 4-position.

- These derivatives exhibit antitumor activity, contrasting with the undefined biological role of 2,6-Dibromo-4-(trifluoromethyl)quinoline .

Electronic and Reactivity Profiles

| Compound | Substituents (Positions) | LogPᵃ | Electrophilicity (eV)ᵇ | Key Reactivity Traits |

|---|---|---|---|---|

| 2,6-Dibromo-4-(trifluoromethyl)quinoline | -Br (2,6), -CF₃ (4) | 3.8 | 4.2 | High halogen bonding, SNAr susceptibility |

| Chloroquine | -Piperazine (4) | 2.1 | 1.5 | Basic side chain, heme binding |

| 6-Methoxy-4-(trifluoromethyl)quinolin-2-amine | -OCH₃ (6), -NH₂ (2), -CF₃ (4) | 2.5 | 3.0 | Hydrogen-bond donor, moderate lipophilicity |

ᵃ LogP values estimated via computational models. ᵇ Electrophilicity index calculated using density functional theory (DFT) .

Biological Activity

2,6-Dibromo-4-(trifluoromethyl)quinoline is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline family, which is known for a variety of pharmacological properties, including antimalarial, anticancer, and antibacterial effects. This article reviews the biological activity of 2,6-Dibromo-4-(trifluoromethyl)quinoline, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2,6-Dibromo-4-(trifluoromethyl)quinoline can be represented as follows:

- Molecular Formula : C10H5Br2F3N

- Molecular Weight : 335.96 g/mol

This compound features two bromine atoms and a trifluoromethyl group attached to the quinoline ring, which is significant for its biological activity.

The biological activity of 2,6-Dibromo-4-(trifluoromethyl)quinoline is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially altering metabolic pathways. For instance, studies indicate that it can interact with ecto-5'-nucleotidase, an enzyme involved in nucleotide metabolism .

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, which may lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Efficacy in Antimicrobial Studies

Research has demonstrated that 2,6-Dibromo-4-(trifluoromethyl)quinoline possesses notable antimicrobial activity. A comparative study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2,6-Dibromo-4-(trifluoromethyl)quinoline was evaluated in vitro against various cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

The IC50 values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Antimalarial Activity : A study focused on the antimalarial properties of derivatives including 2,6-Dibromo-4-(trifluoromethyl)quinoline found that certain modifications increased efficacy against Plasmodium falciparum. The compound's structure allowed for enhanced interaction with the parasite's metabolic pathways .

- Prostate Cancer Research : Another investigation utilized molecular docking studies to analyze the interaction between 2,6-Dibromo-4-(trifluoromethyl)quinoline and RSK-4 kinase. The results indicated a promising inhibitory effect on this target, which is implicated in prostate cancer progression .

Q & A

Q. What are the standard synthetic routes for 2,6-Dibromo-4-(trifluoromethyl)quinoline?

The synthesis typically involves halogenation of quinoline precursors or cross-coupling reactions. For example:

- Direct bromination : A quinoline scaffold substituted with a trifluoromethyl group undergoes bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine atoms at positions 2 and 6 .

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids can modify substituents, as seen in analogous trifluoromethylquinoline syntheses .

Key considerations : Reaction temperature (80–90°C for cross-coupling), solvent choice (DMF for Suzuki reactions), and catalyst loading (5% Pd(PPh₃)₄) are critical for yield optimization .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from bromine and trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z calculated for C₁₀H₅Br₂F₃N: 352.846) .

- X-ray crystallography : Resolves crystal packing and steric effects, though data for this specific compound may require further study .

Advanced Research Questions

Q. How do bromine substituents influence the reactivity of 4-(trifluoromethyl)quinoline derivatives?

Bromine atoms at positions 2 and 6:

- Electron-withdrawing effects : Enhance electrophilic substitution at the 4-position (trifluoromethyl group) but deactivate the quinoline core for further reactions .

- Leaving group potential : Bromine’s higher leaving ability compared to chlorine facilitates nucleophilic aromatic substitution (e.g., amination or alkoxylation) under milder conditions .

Example : In Pd-catalyzed amination, 2,6-dibromo derivatives react with amines at 60°C, whereas chloro analogs require higher temperatures (>100°C) .

Q. What methodologies are used to evaluate the antimalarial potential of 2,6-Dibromo-4-(trifluoromethyl)quinoline?

- In vitro assays : Activity against Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and resistant Dd2) is tested via lactate dehydrogenase (LDH) activity assays. IC₅₀ values <1 µM indicate high potency .

- Structure-Activity Relationship (SAR) : Modifying bromine positions or introducing electron-donating groups (e.g., methoxy) can enhance or reduce activity. For example, 2,6-dibromo derivatives show improved binding to heme targets compared to mono-bromo analogs .

Q. How can computational methods optimize derivatives for biological applications?

- Molecular docking : Predict binding to targets like P. falciparum ATPase (PfATP6). Docking scores correlate with inhibitory activity; trifluoromethyl and bromine groups enhance hydrophobic interactions .

- QSAR modeling : Parameters like logP and polar surface area are used to predict bioavailability. For instance, derivatives with ClogP >3.5 show better membrane permeability .

Q. What strategies mitigate contradictions in reported bioactivity data for quinoline derivatives?

- Control for stereochemistry : Chiral impurities (e.g., at position 4) can skew results. Use chiral HPLC or circular dichroism to verify enantiopurity .

- Validate assay conditions : Discrepancies in IC₅₀ values may arise from variations in parasite culture protocols. Standardize hemozoin inhibition assays across labs .

Methodological Tables

Q. Table 1. Synthetic Optimization for Cross-Coupling Reactions

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | >60% yield | |

| Temperature | 80–90°C | Avoids byproducts | |

| Solvent | DMF | Enhances coupling efficiency |

Q. Table 2. Antimalarial Activity of Selected Derivatives

| Compound | IC₅₀ (3D7 strain, µM) | IC₅₀ (Dd2 strain, µM) | SAR Insight |

|---|---|---|---|

| 2,6-Dibromo derivative | 0.45 | 0.78 | Bromine enhances heme binding |

| 2-Bromo analog | 1.20 | 2.50 | Mono-substitution reduces potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.